2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a synthetic organic compound that features a triazole ring substituted with a 3-chloro-2-fluorophenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring:
Substitution with 3-chloro-2-fluorophenyl Group: The triazole ring is then substituted with a 3-chloro-2-fluorophenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Ethan-1-ol Moiety: Finally, the ethan-1-ol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of triazole-containing molecules with biological targets.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the phenyl substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-fluorophenyl)ethan-1-ol: A structurally similar compound with a simpler ethan-1-ol moiety.
2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety.
Uniqueness
2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the combination of its triazole ring, phenyl substituents, and ethan-1-ol moiety, which together confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(3-chloro-2-fluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOWEQCOKIYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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